molecular formula C22H20N6O2S B2856826 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863500-16-7

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No. B2856826
CAS RN: 863500-16-7
M. Wt: 432.5
InChI Key: MAPUQIRWOUCWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H20N6O2S and its molecular weight is 432.5. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

Compounds with structural features similar to the query have been studied for their antioxidant and anticancer activities. Novel derivatives have shown significant antioxidant activity, comparable or superior to known antioxidants like ascorbic acid. Their anticancer activity has been evaluated against various cancer cell lines, indicating potential as therapeutic agents against specific cancer types. Notably, derivatives incorporating methoxyphenyl and triazolo[4,5-d]pyrimidinyl moieties have demonstrated pronounced activity against glioblastoma cell lines, highlighting their potential in cancer research and therapy (Tumosienė et al., 2020).

Synthetic Approaches and Chemical Properties

The synthesis and chemical properties of compounds with core structures similar to the query compound have been explored, providing insights into methodologies that could be applied to synthesize and modify such compounds. Studies describe the synthesis of ring-fused oxazolo- and pyrazoloisoquinolinones through cascade reactions, showcasing techniques that could be relevant for synthesizing and studying the compound . These synthetic strategies open avenues for the creation of diverse derivatives with potential biological activities and material applications (Chouhan & Alper, 2009).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c1-30-17-10-8-16(9-11-17)28-21-20(25-26-28)22(24-14-23-21)31-13-19(29)27-12-4-6-15-5-2-3-7-18(15)27/h2-3,5,7-11,14H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPUQIRWOUCWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCC5=CC=CC=C54)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

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